An In-depth Technical Guide to 4-(Dialkylamino)-3-nitrobenzoic Acids: Focus on Methyl, Dimethyl, and Ethyl Analogs
An In-depth Technical Guide to 4-(Dialkylamino)-3-nitrobenzoic Acids: Focus on Methyl, Dimethyl, and Ethyl Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a series of 4-(dialkylamino)-3-nitrobenzoic acid derivatives, with a primary focus on the well-characterized 4-(methylamino)-3-nitrobenzoic acid. It also includes comparative data for the dimethyl and ethyl analogs. An extensive search of chemical databases and scientific literature did not yield a specific entry for 4-(diethylamino)-3-nitrobenzoic acid, suggesting it is either a novel compound or not commonly available. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science by detailing the chemical properties, synthesis protocols, and applications of these closely related and synthetically important compounds.
Introduction and Core Chemical Identification
Substituted nitrobenzoic acids are a critical class of intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the nitro group, a strong electron-withdrawing group, and an amino group on the aromatic ring significantly influences the molecule's reactivity and provides a handle for further chemical modifications. This guide focuses on a specific subset of these compounds: 4-(dialkylamino)-3-nitrobenzoic acids.
While the specific compound of inquiry, 4-(diethylamino)-3-nitrobenzoic acid, is not documented in readily available chemical literature, we will explore its closest structural analogs for which extensive data exists. These compounds share a common scaffold and likely exhibit similar reactivity patterns, making this guide a pertinent resource for predicting the behavior and potential synthesis of the diethylamino derivative.
The primary focus will be on 4-(methylamino)-3-nitrobenzoic acid , a key building block in various synthetic pathways.[1] We will also present data for 4-(dimethylamino)-3-nitrobenzoic acid and 4-(ethylamino)-3-nitrobenzoic acid to provide a broader understanding of the structure-activity relationships within this chemical family.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of these compounds are crucial for understanding their behavior in different chemical environments, from reaction solvents to biological systems. The following table summarizes the key properties of the identified analogs.
| Property | 4-(Methylamino)-3-nitrobenzoic acid | 4-(Dimethylamino)-3-nitrobenzoic acid | 4-(Ethylamino)-3-nitrobenzoic acid |
| CAS Number | 41263-74-5[2][3][4] | 28096-56-2[5][6] | 2788-74-1[7] |
| Molecular Formula | C₈H₈N₂O₄[2][3] | C₉H₁₀N₂O₄[5][6] | C₉H₁₀N₂O₄[7] |
| Molecular Weight | 196.16 g/mol [4] | 210.19 g/mol [5] | 210.19 g/mol [7] |
| Appearance | Yellow solid[2] | - | - |
| Solubility | Soluble in polar solvents[2] | - | - |
Synthesis Strategies: A Mechanistic Approach
The synthesis of 4-(dialkylamino)-3-nitrobenzoic acids typically involves a multi-step process. A common and industrially relevant method starts from 4-chlorobenzoic acid.[8] This approach is favored due to the availability of the starting material and the well-established reaction pathways.
General Synthetic Workflow
The synthesis can be logically broken down into two key transformations: nitration followed by nucleophilic aromatic substitution (amination).
Caption: General synthetic workflow for 4-(Alkylamino)-3-nitrobenzoic acids.
Detailed Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid
This protocol is adapted from established industrial methods and provides a robust framework for laboratory-scale synthesis.[8]
Step 1: Nitration of 4-Chlorobenzoic Acid
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
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Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
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Addition of Starting Material: Slowly add 4-chlorobenzoic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
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Nitrating Mixture: Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid in a separate beaker, and cool it to 0-5 °C.
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Nitration Reaction: Add the cold nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The precipitate, 4-chloro-3-nitrobenzoic acid, is then filtered, washed with cold water until neutral, and dried.
Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid
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Reaction Setup: In a pressure vessel, suspend the synthesized 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.
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Heating: Seal the vessel and heat the reaction mixture. The temperature and pressure will depend on the specific scale and equipment used.
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Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or high-performance liquid chromatography (HPLC).
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Work-up: After the reaction is complete, cool the mixture and adjust the pH with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
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Purification: Filter the resulting solid, wash it with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure 4-(methylamino)-3-nitrobenzoic acid.
Applications in Research and Development
4-(Methylamino)-3-nitrobenzoic acid is a valuable intermediate in the pharmaceutical industry.[9] Its bifunctional nature allows for the construction of more complex molecules.
Pharmaceutical Intermediates
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Dabigatran Synthesis: This compound is a key intermediate in the synthesis of Dabigatran, an anticoagulant medication.[9]
The general role of this intermediate in drug synthesis is illustrated below:
Caption: Role of the intermediate in the synthesis of Active Pharmaceutical Ingredients.
Safety and Handling
As with all nitroaromatic compounds, appropriate safety precautions must be taken when handling 4-(dialkylamino)-3-nitrobenzoic acids and their intermediates.
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Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the specific compound being used.
Conclusion
While the requested compound, 4-(diethylamino)-3-nitrobenzoic acid, remains elusive in the current chemical literature, a thorough investigation of its close structural analogs provides valuable insights for the research and drug development community. 4-(Methylamino)-3-nitrobenzoic acid, in particular, stands out as a well-documented and synthetically useful intermediate. The comparative data and synthetic protocols presented in this guide offer a solid foundation for researchers interested in this class of compounds and may aid in the prospective synthesis and characterization of the novel diethylamino derivative.
References
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PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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Aaron Chemistry. (n.d.). 41263-74-5 | MFCD00464322 | 4-(Methylamino)-3-Nitrobenzoic Acid. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). 4-(methylamino)-3-nitrobenzoic acid Properties. Retrieved February 24, 2026, from [Link]
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Yusof, M. S. M., et al. (2011). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1079. [Link]
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PubChemLite. (n.d.). 4-(dimethylamino)-3-nitrobenzoic acid (C9H10N2O4). Retrieved February 24, 2026, from [Link]
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Apicule. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5) API Intermediate Manufacturers. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
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